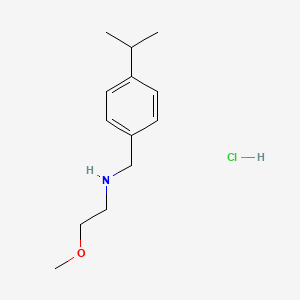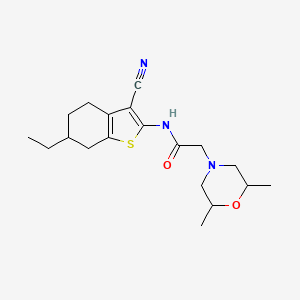![molecular formula C19H20N2O3 B5300547 3-[benzyl(methyl)amino]-1-(2-methoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B5300547.png)
3-[benzyl(methyl)amino]-1-(2-methoxyphenyl)-2,5-pyrrolidinedione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[Benzyl(methyl)amino]-1-(2-methoxyphenyl)-2,5-pyrrolidinedione, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK) and is currently being investigated for its potential use in treating various types of cancer, autoimmune diseases, and inflammatory disorders.
Mechanism of Action
3-[benzyl(methyl)amino]-1-(2-methoxyphenyl)-2,5-pyrrolidinedione works by selectively inhibiting BTK, a key enzyme in the B-cell receptor (BCR) signaling pathway. This pathway is critical for the survival and proliferation of B-cells, which play a crucial role in the immune response. By inhibiting BTK, 3-[benzyl(methyl)amino]-1-(2-methoxyphenyl)-2,5-pyrrolidinedione blocks BCR signaling and prevents the activation and proliferation of B-cells, leading to the death of cancerous B-cells and the suppression of the immune response in autoimmune and inflammatory disorders.
Biochemical and Physiological Effects:
3-[benzyl(methyl)amino]-1-(2-methoxyphenyl)-2,5-pyrrolidinedione has been shown to induce apoptosis (programmed cell death) in cancerous B-cells and inhibit the proliferation of normal B-cells. It also reduces the production of pro-inflammatory cytokines and chemokines, leading to the suppression of the immune response in autoimmune and inflammatory disorders. 3-[benzyl(methyl)amino]-1-(2-methoxyphenyl)-2,5-pyrrolidinedione has been shown to have good pharmacokinetic properties, with high oral bioavailability and a long half-life.
Advantages and Limitations for Lab Experiments
3-[benzyl(methyl)amino]-1-(2-methoxyphenyl)-2,5-pyrrolidinedione has several advantages for lab experiments, including its high potency and selectivity for BTK, its ability to induce apoptosis in cancerous B-cells, and its potential for use in combination with other cancer therapies. However, there are also some limitations, including the need for further research to determine the optimal dosage and treatment regimen, as well as potential toxicity concerns.
Future Directions
There are several potential future directions for the development of 3-[benzyl(methyl)amino]-1-(2-methoxyphenyl)-2,5-pyrrolidinedione. One area of focus is the investigation of its use in combination with other cancer therapies, such as monoclonal antibodies and chemotherapy drugs. Another area is the exploration of its potential use in the treatment of other types of cancer, such as solid tumors. Additionally, further research is needed to determine the optimal dosage and treatment regimen, as well as to address any potential toxicity concerns.
Synthesis Methods
The synthesis of 3-[benzyl(methyl)amino]-1-(2-methoxyphenyl)-2,5-pyrrolidinedione involves a series of chemical reactions, starting with the reaction of 2-methoxybenzaldehyde with methylamine to form 2-methoxy-N-methylbenzylamine. This intermediate is then reacted with ethyl acetoacetate to form 3-(benzyl(methyl)amino)-1-(2-methoxyphenyl)butan-1-one. The final step involves cyclization of the butan-1-one intermediate to form 3-[benzyl(methyl)amino]-1-(2-methoxyphenyl)-2,5-pyrrolidinedione.
Scientific Research Applications
3-[benzyl(methyl)amino]-1-(2-methoxyphenyl)-2,5-pyrrolidinedione has shown promising results in preclinical studies for the treatment of various types of cancer, including B-cell malignancies such as chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL). It has also shown potential for the treatment of autoimmune diseases such as rheumatoid arthritis and inflammatory disorders such as asthma.
properties
IUPAC Name |
3-[benzyl(methyl)amino]-1-(2-methoxyphenyl)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3/c1-20(13-14-8-4-3-5-9-14)16-12-18(22)21(19(16)23)15-10-6-7-11-17(15)24-2/h3-11,16H,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAXPTNRUBJSCDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C2CC(=O)N(C2=O)C3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[Benzyl(methyl)amino]-1-(2-methoxyphenyl)pyrrolidine-2,5-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-methyl-N-{4-[(methylamino)sulfonyl]phenyl}-1H-pyrazole-5-carboxamide](/img/structure/B5300470.png)
![1-[(2,2-difluorocyclopropyl)carbonyl]-4-phenoxypiperidine-4-carboxylic acid](/img/structure/B5300474.png)
![3-({4-[(2,5-dimethylphenyl)sulfonyl]-1-piperazinyl}carbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5300480.png)
![(3S*,5R*)-1-(3,3-dimethylbutanoyl)-5-{[(2-pyridinylmethyl)amino]carbonyl}-3-piperidinecarboxylic acid](/img/structure/B5300487.png)
![N-[4-(allyloxy)phenyl]-2-(2-thienyl)acetamide](/img/structure/B5300494.png)
![N-[3-(allyloxy)phenyl]-2-thiophenesulfonamide](/img/structure/B5300496.png)

![4-{[4-(2-methoxybenzoyl)-1-piperazinyl]methyl}-1,5-dimethyl-1H-pyrrole-2-carbonitrile](/img/structure/B5300526.png)
![2-{[5-(2-ethoxyphenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5300531.png)
![(4aS*,8aS*)-2-[3-(2-ethyl-1H-imidazol-1-yl)propanoyl]octahydroisoquinolin-4a(2H)-ol](/img/structure/B5300535.png)

![N-(5-chloro-2-pyridinyl)-2-{[5-ethyl-4-(tetrahydro-2-furanylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5300551.png)
![(1R*,2S*)-N-({2-[4-(2-methoxyphenyl)piperazin-1-yl]pyridin-3-yl}methyl)-2-propylcyclopropanecarboxamide](/img/structure/B5300562.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(5-isopropyl-4-pyrimidinyl)-N-methyl-3-piperidinamine](/img/structure/B5300567.png)